molecular formula C12H16O2 B15052291 (1R,3S)-3-phenylmethoxycyclopentan-1-ol

(1R,3S)-3-phenylmethoxycyclopentan-1-ol

Cat. No.: B15052291
M. Wt: 192.25 g/mol
InChI Key: SFIICXXRMNDRQC-NEPJUHHUSA-N
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Description

(1R,3S)-3-phenylmethoxycyclopentan-1-ol is a chiral organic compound with a cyclopentane ring substituted with a phenylmethoxy group at the 3rd position and a hydroxyl group at the 1st position

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-phenylmethoxycyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylmethoxy group can be reduced to a phenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) for halogenation and NH3 (Ammonia) for amination are frequently employed.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of cyclopentyl halides or amines.

Mechanism of Action

The mechanism by which (1R,3S)-3-phenylmethoxycyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins . These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-phenylmethoxycyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylmethoxy group and a hydroxyl group, which provide distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1R,3S)-3-phenylmethoxycyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1

InChI Key

SFIICXXRMNDRQC-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1O)OCC2=CC=CC=C2

Origin of Product

United States

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